Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride
Overview
Description
Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties that make it valuable for studying drug delivery systems, polymer synthesis, and organic reactions.
Scientific Research Applications
Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a probe in biochemical assays and studies involving enzyme interactions.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a pharmacological agent.
Industry: It is utilized in the development of new materials and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride typically involves the reaction of methyl 2-bromobenzoate with 4-hydroxypiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Mechanism of Action
The mechanism by which Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. It is believed to modulate enzyme activity and receptor binding, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cholinergic and dopaminergic systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-piperidinyloxy)benzoate
- Methyl 3-(4-piperidinyloxy)benzoate
- Methyl 4-(4-piperidinyloxy)benzoate
Uniqueness
Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
methyl 2-(piperidin-4-yloxymethyl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-5-3-2-4-11(13)10-18-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPCVVTYOUMSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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